N,N-dimethyldecanethioamide

Beschreibung

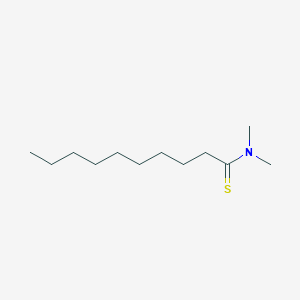

Structure

3D Structure

Eigenschaften

CAS-Nummer |

125188-67-2 |

|---|---|

Molekularformel |

C12H25NS |

Molekulargewicht |

215.4 g/mol |

IUPAC-Name |

N,N-dimethyldecanethioamide |

InChI |

InChI=1S/C12H25NS/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3 |

InChI-Schlüssel |

UVNOTLYMWRJKLC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=S)N(C)C |

Kanonische SMILES |

CCCCCCCCCC(=S)N(C)C |

Synonyme |

Decanethioamide, N,N-dimethyl- |

Herkunft des Produkts |

United States |

Scholarly Context of Thioamides in Contemporary Organic Chemistry

Thioamides are a class of organic compounds that serve as structural analogs of amides, where the carbonyl oxygen is replaced by a sulfur atom. This "single-atom" substitution imparts unique physicochemical properties, making them crucial in various fields of chemistry. acs.orgresearchgate.net

The C=S bond in thioamides is significantly longer and the C-N bond has a higher rotational barrier compared to the corresponding bonds in amides. nih.gov Thioamides are also stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov These differences in geometry and electronic properties lead to altered reactivity, making thioamides valuable intermediates in organic synthesis, particularly for the construction of sulfur-containing heterocycles. nih.gov

In medicinal chemistry and drug discovery, the thioamide group is employed as a bioisostere for the amide bond. researchgate.netnih.gov This substitution can enhance a molecule's metabolic stability towards enzymatic hydrolysis and improve its pharmacokinetic profile. researchgate.netnih.gov Several approved drugs, such as the antituberculosis agents ethionamide (B1671405) and prothionamide, feature a thioamide moiety, highlighting their therapeutic relevance. chemrxiv.org

Research Significance of N,n Dimethyldecanethioamide in Specific Chemical Domains

Direct and extensive research singling out N,N-dimethyldecanethioamide is not prominent in the literature. However, its significance can be inferred from studies on related long-chain N,N-dialkylthioamides. The presence of the long decanoyl chain makes the molecule largely nonpolar, while the N,N-dimethylthioamide group provides a site for specific chemical transformations.

Research on N,N-dialkylthioamides demonstrates their utility as substrates in various catalytic reactions. For instance, palladium-catalyzed C(sp³)–H arylation reactions have been successfully applied to N-methyl thioamides, allowing for the synthesis of complex benzyl (B1604629) thioamides. scispace.comnih.gov In these reactions, the thioamide functional group can act as a directing group, facilitating the activation of C-H bonds adjacent to the nitrogen atom. The long alkyl chain of a molecule like this compound would influence its solubility and interaction with catalytic systems, potentially favoring nonpolar solvent environments.

Furthermore, the study of long-chain thioamides contributes to understanding how lipophilicity impacts biological activity and physical properties. In medicinal chemistry, modifying the length of an acyl chain in thioamide-based inhibitors has been shown to significantly affect selectivity for biological targets like enzymes. nih.gov In polymer science, incorporating thioamides into polymer backbones has been shown to decrease solubility in water and lower the cloud point temperature due to the weaker hydrogen-bonding ability of the thioamide's sulfur atom compared to an amide's oxygen. acs.org The this compound molecule serves as a simple model system for studying these fundamental interactions.

Below is a table of physicochemical properties for the corresponding amide, N,N-dimethyldecanamide, which provides context. The properties of this compound are expected to differ due to the presence of sulfur.

| Property | Value (for N,N-Dimethyldecanamide) |

| Formula | C12H25NO |

| Molecular Weight | 199.33 g/mol |

| CAS Number | 14433-76-2 |

| Physical Description | Clear liquid |

| Solubility | Insoluble in water |

| Data sourced from NIST Chemistry WebBook for N,N-Dimethyldecanamide. nist.gov |

Coordination Chemistry and Ligand Properties of N,n Dimethyldecanethioamide

N,N-Dimethyldecanethioamide as a Lewis Base Ligand

A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid to form a Lewis adduct. libretexts.org this compound, by virtue of the lone pairs of electrons on both its sulfur and nitrogen atoms, functions as a Lewis base. libretexts.orgsioc.ac.cn The interaction of this thioamide with a metal center (a Lewis acid) involves the donation of one of these electron pairs, forming a coordinate covalent bond. libretexts.org The formation of an adduct between a Lewis base and an acceptor leads to a redistribution of electron density. sioc.ac.cn This fundamental property underpins its role as a ligand in coordination chemistry.

The this compound ligand possesses two potential donor atoms: the "soft" sulfur atom and the "harder" nitrogen atom. This dual-donor capability makes it an ambidentate ligand, meaning it can coordinate to a metal center through either atom. csic.es The choice of the donor atom is heavily influenced by the nature of the metal ion, a principle explained by the Hard and Soft Acids and Bases (HSAB) theory.

Sulfur-Coordination: Thioamides typically coordinate to "soft" metal ions, such as Cu(I), Pd(II), and Hg(II), through the sulfur atom. csic.esrsc.orgacs.org The sulfur atom is more polarizable and is considered a soft donor, preferring to bind with soft metal acceptors. acs.org In complexes with soft metal ions, thioamide ligands often compete with other soft anions, like heavier halides, for coordination sites. csic.es

Nitrogen-Coordination: Coordination through the nitrogen atom is less common but can occur, particularly with "harder" metal ions. However, the delocalization of the nitrogen lone pair into the C=S pi-system generally reduces its basicity and availability for coordination compared to the sulfur atom. Theoretical studies on related N, O-donor ligands show that weakening the binding affinity of the nitrogen atom can enhance selectivity in certain applications. rsc.org

In most documented cases involving simple thioamides, coordination occurs through the sulfur atom, which acts as the primary donor site. researchgate.net

The versatility of the thioamide group allows for several coordination modes, leading to a variety of complex geometries. researchgate.net While this compound itself lacks additional donor groups for true chelation, the thioamide functional group can participate in various binding arrangements.

Monodentate: The most common coordination mode for a simple thioamide is as a monodentate ligand, binding through the sulfur atom (S-donor monotopic). csic.esmdpi.com

Bridging: Thioamides can also act as bridging ligands, linking two metal centers. A common bridging mode is the μ2-S, where the sulfur atom coordinates to two different metal atoms simultaneously. csic.es

Bidentate (Chelating): While this compound cannot act as a bidentate ligand on its own, other thioamide derivatives containing additional donor groups can form chelate rings. For instance, ligands with both N and S donor atoms can form stable five- or six-membered rings with a metal ion. acs.orgmdpi.com

The coordination of these ligands to metal centers results in various geometries, which are dependent on the metal's coordination number and electronic preferences. Common geometries include tetrahedral, square-planar, and octahedral configurations. researchgate.netuomustansiriyah.edu.iqnih.gov For example, in some Cu(I) complexes with thiobenzamide (B147508), the copper center adopts a tetrahedral CuIS₃ environment. csic.es

| Coordination Mode | Description | Example (from related thioamides) | Resulting Structure |

| Monodentate | Ligand binds to a single metal center via one atom (typically sulfur). csic.esmdpi.com | [CuI(TBA)₃] | Discrete molecular complex csic.es |

| Bridging (μ₂-S) | The sulfur atom of the ligand bridges two metal centers. csic.es | [Cu₃I₃(TBA)₂]n | 1D Coordination Polymer csic.es |

| Bidentate (N,S-chelate) | Ligand binds to a single metal via two atoms (N and S). Requires additional functional groups not present in this compound. mdpi.com | [M(κ²S,N-PMCT)₂] | Chelate rings mdpi.com |

Table based on data from related thioamide complexes. TBA = Thiobenzamide, PMCT = 1-mropholyl-3-phenyl thiourea.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with thioamide ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of thioamides are synthesized by reacting the ligand with a metal salt, often a halide like CuI, CuBr, or PdCl₂. researchgate.netacs.org The reaction is generally carried out by mixing solutions of the ligand and the metal salt, sometimes with heating or refluxing to facilitate the reaction. acs.orgjocpr.com The resulting complexes often precipitate from the solution and can be isolated by filtration.

Thioamides are effective linkers in the synthesis of coordination polymers (CPs) and, by extension, could be incorporated into Metal-Organic Frameworks (MOFs). csic.es Their ability to act as bridging ligands is key to forming extended one-, two-, or three-dimensional networks. csic.esresearchgate.net

For example, the reaction of CuI with thiobenzamide can produce a 1D coordination polymer, [CuI(TBA)]n. acs.org Similarly, reactions with dithiobenzamide have led to the isolation of 2D coordination polymers. csic.esacs.org These materials are of interest due to their potential applications, such as in sensing, where the inclusion of different solvent molecules in the polymer's voids can alter its luminescent properties. csic.esacs.org The thermal treatment of these solvated polymers can lead to structural transformations, for instance, from a porous 2D network to a non-porous, interpenetrated 3D network upon removal of solvent molecules. researchgate.net

Spectroscopic Signatures of this compound in Coordination Environments

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for characterizing thioamide complexes and confirming coordination. The electronic redistribution upon bond formation between the ligand and the metal center leads to characteristic shifts in the vibrational and resonance frequencies.

In IR spectroscopy, the key vibrational bands to monitor are the C=S and C-N stretching frequencies.

ν(C=S) Shift: Upon S-coordination to a metal, the C=S double bond is weakened. This is because the ligand donates electron density from the C=S π-orbital to the metal. Consequently, the C=S stretching vibration, often observed in the 950-1150 cm⁻¹ range, shifts to a lower frequency (red-shift). researchgate.net

ν(C-N) Shift: Conversely, the bond order of the C-N bond increases upon S-coordination due to greater delocalization of the nitrogen lone pair. This results in a shift of the C-N stretching vibration to a higher frequency (blue-shift). researchgate.netmdpi.com

These shifts provide strong evidence for sulfur-coordination. For instance, in studies of N,N-dimethylthioformamide complexes, the frequency shifts in the metal complexes are in agreement with the assignments of the C=S and C-N frequencies, confirming S-bonding. researchgate.net

¹H and ¹³C NMR spectroscopy can also provide insight. The chemical shifts of the N-methyl protons and the thio-carbonyl carbon in this compound would be expected to change upon complexation due to the altered electronic environment around the thioamide core. mdpi.com

| Spectroscopic Technique | Observed Change upon S-Coordination | Reason | Reference |

| Infrared (IR) Spectroscopy | ν(C=S) shifts to lower frequency (red-shift). | Weakening of the C=S bond due to electron donation to the metal. | researchgate.net |

| Infrared (IR) Spectroscopy | ν(C-N) shifts to higher frequency (blue-shift). | Increase in C-N bond order and delocalization. | researchgate.netmdpi.com |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near the donor atom. | Alteration of the electronic environment upon complexation. | mdpi.com |

Lack of Publicly Available Research Data Precludes Article on this compound

A comprehensive review of scientific databases and scholarly articles has revealed a significant lack of publicly available research on the chemical compound this compound. Despite extensive searches for information pertaining to its coordination chemistry, ligand properties, computational analysis, and catalytic applications, no specific studies or datasets were identified.

This absence of information in the public domain makes it impossible to construct a detailed and scientifically accurate article based on the requested outline. The inquiry sought in-depth analysis of the compound's behavior in forming metal complexes, the theoretical prediction of these complexes, and their potential uses in catalysis. However, the scientific community has yet to publish research that would provide the necessary data to address these specific areas.

While the fields of coordination chemistry and catalysis are vast, with extensive research on related thioamide and N,N-dialkyl-substituted ligands, the specific properties and reactivity of this compound remain undocumented in accessible scientific literature. The creation of informative and verifiable content, including the requested data tables and detailed research findings, is therefore not feasible at this time.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that research concerning it is proprietary and not publicly disclosed. Until research on this specific compound is published, a comprehensive scientific article detailing its properties and applications cannot be written.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, offering a window into the chemical environment of its constituent nuclei.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment

Multi-nuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁵N nuclei, provides fundamental information for the definitive structural assignment of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The chemical shifts are influenced by the electronic environment of the protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and hybridization state. libretexts.orgwisc.edu The thioamide carbonyl carbon, for instance, appears at a characteristic downfield shift.

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for probing the electronic structure of the thioamide functional group. organicchemistrydata.org The chemical shift of the nitrogen atom is sensitive to factors like hybridization, electron density, and the nature of its substituents. rsc.orgnasa.govresearchgate.net The lone pair of electrons on the nitrogen atom significantly influences its shielding and, consequently, its resonance frequency. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=S | - | ~205 |

| N-CH₃ | ~3.3 (cis), ~3.1 (trans) | ~45 (cis), ~38 (trans) |

| α-CH₂ | ~2.8 | ~48 |

| β-CH₂ | ~1.7 | ~32 |

| -(CH₂)₆- | ~1.3 | ~29-30 |

| Terminal CH₃ | ~0.9 | ~14 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional and Three-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) and three-dimensional (3D) NMR experiments are indispensable for unambiguously assigning signals and determining the spatial arrangement of atoms. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the protons of the N-methyl groups and the adjacent methylene (B1212753) protons of the decanoyl chain, as well as between adjacent methylene groups along the chain. d-nb.info

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgarxiv.org This is crucial for assigning the carbon and nitrogen signals based on the already assigned proton spectrum. An ¹H-¹³C HSQC would link each proton signal to its corresponding carbon signal, while an ¹H-¹⁵N HSQC would connect the N-methyl protons to the nitrogen atom of the thioamide group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for piecing together the molecular structure. For instance, it would show correlations between the N-methyl protons and the thioamide carbonyl carbon, as well as between the α-methylene protons and the thioamide carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing key information about the molecule's conformation and the stereochemistry around the C-N amide bond.

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic NMR (DNMR) is employed to study the restricted rotation around the C-N bond of the thioamide group. libretexts.orgorganicchemistrydata.orgmontana.edu This rotation is slow on the NMR timescale at room temperature due to the partial double bond character of the C-N bond, leading to distinct signals for the two N-methyl groups (one cis and one trans to the sulfur atom). ucl.ac.ukresearchgate.net

By acquiring NMR spectra at various temperatures, the rate of this rotation can be determined. At low temperatures, separate signals for the two methyl groups are observed. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single, sharp peak at the coalescence temperature. From the coalescence temperature and the initial frequency difference between the two signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the C-N bond's double bond character. organicchemistrydata.orgucl.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. msu.edu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. nih.govsavemyexams.com Techniques like time-of-flight (TOF) or Orbitrap mass analyzers can measure the mass of the molecular ion with very high accuracy (typically to four or more decimal places). nih.govresearchgate.netthermofisher.com This level of precision allows for the unambiguous determination of the elemental composition (the exact number of carbon, hydrogen, nitrogen, and sulfur atoms) by comparing the measured exact mass with the calculated masses of possible molecular formulas. savemyexams.comnih.goveuropa.eu

Table 2: Exact Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₁₂H₂₅NS | 215.1708 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. ucdavis.eduopen.ac.uk In an MS/MS experiment, the molecular ion of this compound is first isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. ucdavis.edunih.gov The masses of these fragment ions are then measured.

The resulting fragmentation spectrum provides a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the fragment ions, the connectivity of the atoms within the molecule can be deduced. For this compound, characteristic fragmentation pathways would include cleavage of the decanoyl chain and fragmentation around the thioamide group, providing confirmatory evidence for the assigned structure.

Table 3: Potential Fragmentation Ions of this compound in MS/MS

| Fragment Ion | Proposed Structure |

| [M - CH₃]+ | Loss of a methyl group |

| [M - C₉H₁₉]+ | Cleavage of the decanoyl chain |

| [C₁₀H₂₁CS]+ | Thioacylium ion |

| [C₂H₆N]+ | Dimethylaminyl fragment |

Advanced Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within this compound. These techniques are based on the interaction of light with the molecule, leading to transitions between vibrational energy levels. ualberta.ca

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, key vibrational bands would include the C-H stretching of the alkyl chains and methyl groups, and the characteristic thioamide vibrations, particularly the C=S stretching and C-N stretching modes.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. ualberta.ca It is particularly sensitive to non-polar bonds and can be advantageous for analyzing samples in aqueous solutions. ualberta.ca The Raman spectrum of this compound would also exhibit bands corresponding to its various functional groups.

Both FTIR and Raman spectroscopy can be employed for the quantitative analysis of this compound. nih.govresearchgate.net By applying chemometric methods, such as partial least squares (PLS) regression, it is possible to build calibration models that correlate spectral data with the concentration of the analyte. nih.gov This approach allows for precise and sensitive quantification, which is valuable in various applications, including process monitoring and quality control. nih.gov

The development of a quantitative method would involve preparing a series of standards with known concentrations of this compound, acquiring their spectra, and then using a chemometric software to build and validate the calibration model.

In-situ and operando spectroscopy are powerful methodologies for studying materials under real reaction conditions. wikipedia.org Operando spectroscopy, in particular, involves the simultaneous measurement of spectroscopic data and catalytic activity or selectivity. wikipedia.orgornl.gov

While direct examples for this compound are not prevalent, this approach could be hypothetically applied to study its synthesis or degradation. For instance, an FTIR or Raman probe could be inserted into a reactor to monitor the formation of this compound in real-time. This would allow for the tracking of reactant consumption and product formation by observing changes in the characteristic vibrational bands. This approach provides valuable mechanistic insights and aids in process optimization. unito.itnih.gov

Electronic Spectroscopy (UV-Vis, Circular Dichroism)

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, probes the electronic transitions within a molecule. pg.edu.pl

UV-Vis spectroscopy measures the absorption of UV and visible light, which excites electrons from lower to higher energy molecular orbitals. pg.edu.pl For this compound, the thioamide chromophore would be expected to exhibit characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the molecular environment.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if it were to interact with a chiral environment or be part of a larger chiral assembly, an induced CD spectrum could be observed. jascoinc.com CD spectroscopy is a powerful tool for studying the conformation of chiral molecules and their interactions. jascoinc.comnih.gov

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

| Parameter | Value |

| λmax 1 (nm) | 275 |

| Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) | 8,500 |

| Electronic Transition | n → π |

| λmax 2 (nm) | 220 |

| Molar Absorptivity (ε) at λmax 2 (L mol⁻¹ cm⁻¹) | 12,000 |

| Electronic Transition | π → π |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. nih.gov

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. ub.edu The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles. mdpi.com This information provides an unambiguous picture of the solid-state conformation of this compound and how the molecules pack together in the crystal lattice. illinois.edu

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.56 |

| b (Å) | 15.23 |

| c (Å) | 8.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1358.7 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.05 |

Chromatographic Methods with Advanced Detection (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing less volatile or thermally labile compounds. nih.gov Separation occurs in the liquid phase, followed by detection with tandem mass spectrometry. LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis. nih.gov The use of tandem mass spectrometry (MS/MS) involves selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, which provides a high degree of structural confirmation. youtube.com

Table 4: Hypothetical Chromatographic Data for this compound

| Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Retention Time | 12.5 min |

| Key Mass Fragments (m/z) | 215 (M+), 182, 72 |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Retention Time | 6.8 min |

| Precursor Ion (m/z) | 216.2 [M+H]⁺ |

| Product Ions (m/z) | 183.1, 72.1 |

Advanced Spectroscopic and Analytical Characterization Techniques for N,n Dimethyldecanethioamide

Development of Derivatization Strategies for Enhanced Detection

The sensitive and accurate detection of N,N-dimethyldecanethioamide in various matrices is crucial for understanding its properties and potential applications. However, direct analysis can be challenging due to factors such as low concentration, poor ionization efficiency in mass spectrometry, or the absence of a strong chromophore for UV-Vis detection. frontiersin.orgddtjournal.comnih.gov Chemical derivatization offers a powerful strategy to overcome these limitations by modifying the analyte to enhance its detectability. ddtjournal.comjfda-online.com This process involves reacting the target molecule with a reagent to introduce a new functional group, thereby improving its chromatographic behavior, increasing its volatility for gas chromatography (GC), or enhancing its response to a specific detector. jfda-online.comsigmaaldrich.com

Derivatization strategies are broadly employed in analytical chemistry to improve the sensitivity and selectivity of methods for various compounds. nih.govlongdom.org For analytes with low ionization efficiency, derivatization can introduce a readily ionizable moiety, significantly boosting the signal in mass spectrometry (MS). frontiersin.orgresearchgate.net This is a common approach for compounds analyzed by liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comnih.gov Similarly, for gas chromatography, derivatization can convert non-volatile compounds into more volatile derivatives suitable for GC analysis. jfda-online.comnih.gov

While specific, documented derivatization strategies for this compound are not extensively reported in the reviewed literature, principles from the analysis of structurally related compounds, such as other amides and thioamides, can inform potential approaches. The goal of any derivatization strategy is to create a derivative with superior analytical characteristics compared to the parent compound. jfda-online.com

Potential Derivatization Approaches:

Based on the functional groups present in this compound (a tertiary thioamide), several derivatization reactions could theoretically be applied. These reactions would target the thioamide group to introduce a tag that enhances detection. The selection of a derivatization reagent depends heavily on the analytical technique to be used (e.g., GC-MS, HPLC-FLD, LC-MS/MS). ddtjournal.comnih.gov

Table 6.6.1-1: Potential Derivatization Reagents and Their Rationale for Thioamide Analysis

| Derivatization Reagent Class | Example Reagent | Target Functional Group | Rationale for Enhanced Detection | Applicable Analytical Technique |

| Alkylating Agents | Methyl Iodide | Thiol group (after potential hydrolysis) or Sulfur atom | Increases volatility for GC analysis; introduces a known mass shift for MS. sci-hub.se | GC-MS |

| Acylating Agents | Benzoyl Chloride | Amine (after potential hydrolysis/reduction) | Introduces a chromophore for UV detection; increases molecular weight. nih.gov | HPLC-UV, LC-MS |

| Silylation Agents | MTBSTFA | Active hydrogens (if present after reaction) | Increases volatility and thermal stability for GC analysis. sigmaaldrich.com | GC-MS |

| Fluorescent Labeling Agents | Dansyl Chloride | Amine (after potential hydrolysis/reduction) | Introduces a highly fluorescent tag for sensitive detection. ddtjournal.comnih.gov | HPLC-FLD |

This table is generated based on general chemical principles and derivatization strategies for related functional groups. Specific reactivity with this compound would require experimental verification.

Research Findings on Related Compounds:

Studies on other molecules provide insights into how derivatization can be optimized. For instance, in the analysis of fatty acids, derivatization is used to enhance ionization efficiency for LC-MS analysis, leading to significantly lower limits of detection. frontiersin.org The optimization process for such a method involves systematically evaluating parameters like the type and concentration of the derivatizing reagent, reaction time, temperature, and solvent. nih.gov

In the analysis of dimethylamine (B145610), a related structural component, derivatization with benzoyl chloride was used to form N,N-dimethylbenzamide, a derivative suitable for GC-MS analysis. nih.gov This method demonstrated good linearity and precision, highlighting the effectiveness of converting a challenging analyte into a more easily detectable form. nih.gov Another study on secondary amines like dimethylamine and diethylamine (B46881) employed 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a pre-column derivatization reagent for HPLC with fluorescence detection (HPLC-FLD), achieving high sensitivity. nih.gov

For dithiocarbamates, a class of compounds containing a sulfur-carbon-nitrogen bond, a pre-column derivatization method using an iodine/potassium iodide solution was developed for HPLC-UV analysis. researchgate.net The reaction conditions, including pH and reaction time, were optimized to ensure complete derivatization and reproducible results. researchgate.net

These examples underscore a common workflow for developing a derivatization strategy:

Identify a suitable derivatization reagent that reacts specifically with the target analyte's functional group. ddtjournal.comnih.gov

Optimize reaction conditions (temperature, time, pH, reagent concentration) to maximize the yield of the derivative. nih.govmdpi.com

Validate the analytical method for the derivatized analyte, assessing parameters like linearity, precision, accuracy, and sensitivity. nih.gov

The development of a robust derivatization strategy for this compound would follow these principles, requiring empirical studies to identify the optimal reagent and conditions for converting it into a derivative with enhanced detection properties for the chosen analytical platform.

Derivatization Strategies and Functionalization of N,n Dimethyldecanethioamide

Site-Specific Modifications for Tailored Properties and Reactivity

The distinct chemical environments of the thiocarbonyl sulfur, the tertiary amide nitrogen, and the decyl chain allow for targeted modifications to fine-tune the molecule's properties, such as solubility, reactivity, and biological activity.

Functionalization at the Thiocarbonyl Sulfur

The sulfur atom of the thiocarbonyl group is a soft nucleophile, making it a prime site for electrophilic attack. Alkylation of the sulfur atom is a common transformation for thioamides, leading to the formation of thioimidate salts. These intermediates are highly reactive and can undergo further transformations.

One of the most well-documented reactions involving the thiocarbonyl sulfur is alkylation. mdpi.com For instance, treatment of a thioamide with an alkyl halide (e.g., methyl iodide) would readily yield an S-alkylated thioimidate salt. This transformation converts the neutral thioamide into a reactive species that can be targeted by nucleophiles. The general reactivity of thioamides suggests that N,N-dimethyldecanethioamide would readily react with various alkylating agents at the sulfur atom. mdpi.com

The resulting thioimidate salt can then serve as a precursor for various functional groups. For example, hydrolysis of the thioimidate can lead to the corresponding amide, while reaction with amines can result in the formation of amidines. These transformations highlight the utility of S-alkylation as a strategy to access a diverse range of derivatives from the parent thioamide.

| Reaction Type | Reagent Example | Product Type | Potential Application |

| S-Alkylation | Methyl Iodide | Thioimidate Salt | Activation for further nucleophilic attack |

| Hydrolysis of Thioimidate | Water | N,N-dimethyldecanamide | Conversion to the corresponding oxygen analog |

| Aminolysis of Thioimidate | Ammonia or Primary/Secondary Amines | Amidines | Synthesis of novel bioactive compounds |

This table presents potential reactions based on the known reactivity of thioamides.

Functionalization at the Tertiary Amide Nitrogen

The nitrogen atom in this compound is a tertiary amine, and its lone pair of electrons participates in resonance with the thiocarbonyl group, which reduces its nucleophilicity. Direct functionalization at the nitrogen is therefore challenging without prior activation of the molecule.

However, certain reactions can be envisaged. For instance, oxidation of the nitrogen atom could lead to the corresponding N-oxide derivative. The reaction of N,N-dimethylaniline with oxidizing agents to form N,N-dimethylaniline-N-oxide is a well-known process, suggesting that a similar transformation could be possible for this compound under suitable conditions. nih.gov N-oxide derivatives often exhibit altered solubility and pharmacological properties. plos.org

Synthetic Transformations of the Decyl Chain

The long, saturated decyl chain offers a hydrophobic domain that can be functionalized to introduce new properties. While the C-H bonds of the alkyl chain are generally unreactive, modern catalytic methods have enabled their selective functionalization.

One powerful strategy is the use of directing groups to achieve site-selective C-H activation. The thioamide group itself can act as a directing group in transition-metal-catalyzed reactions, guiding the functionalization to a specific position on the alkyl chain. For example, cobalt-catalyzed C(sp³)–H alkenylation of thioamides has been reported, which could potentially be applied to this compound to introduce unsaturation at a specific carbon of the decyl chain.

Furthermore, radical-mediated reactions can be employed to introduce functionality onto the alkyl chain. For instance, radical halogenation could introduce a bromine or chlorine atom, which can then be substituted by a variety of nucleophiles to introduce groups such as hydroxyls, amines, or ethers. Such modifications would dramatically alter the polarity and potential for hydrogen bonding of the molecule.

| Modification Strategy | Potential Reagent/Catalyst | Resulting Functionality | Impact on Properties |

| Directed C-H Alkenylation | Cobalt Catalyst and Alkyne | Alkene | Introduction of unsaturation for further reactions |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Bromoalkane | Precursor for nucleophilic substitution |

| Hydroxylation of Halogenated Chain | Hydroxide source | Alcohol | Increased polarity, hydrogen bonding capability |

This table illustrates potential transformations of the decyl chain based on established organic synthesis methods.

Introduction of Reporter Groups and Probes

The unique spectroscopic properties of the thioamide group make this compound and its derivatives promising candidates for use as reporter groups or in the construction of molecular probes. Thioamides exhibit distinct UV-Vis absorption maxima compared to their amide counterparts, which can be exploited for sensing applications.

Derivatization of this compound with fluorophores or other signaling moieties can create probes for various biological or chemical systems. For example, a fluorescent dye could be attached to the decyl chain after an initial functionalization step (e.g., halogenation followed by substitution with an amine- or alcohol-containing dye). The thioamide itself can act as a quencher for certain fluorophores, making thioamide-containing peptides useful as protease sensors. This principle could be extended to this compound-based probes.

Furthermore, the introduction of reporter groups can be achieved through the functionalization strategies discussed previously. For example, a click chemistry handle, such as an azide (B81097) or an alkyne, could be installed on the decyl chain, allowing for the facile and specific attachment of a wide range of reporter molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Chemo- and Regioselective Derivatization Methodologies

Achieving chemo- and regioselectivity is crucial when multiple reactive sites are present, as is the case with this compound. The choice of reagents and reaction conditions can allow for the selective modification of one functional group over another.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. For this compound, the high nucleophilicity of the sulfur atom in the thiocarbonyl group allows for its selective alkylation in the presence of the less reactive tertiary amide nitrogen and the inert C-H bonds of the decyl chain. mdpi.com Conversely, harsh conditions required for C-H activation on the decyl chain might be designed to leave the thioamide group intact by careful selection of the catalyst and reaction parameters.

Regioselectivity , the preferential reaction at one position over another, is particularly relevant for the functionalization of the decyl chain. As mentioned, the use of the thioamide as a directing group can achieve high regioselectivity in C-H activation reactions. For example, rhodium-catalyzed C-H activation of ferrocenyl thioamides directs functionalization to the ortho position of the ferrocene (B1249389) ring, demonstrating the powerful directing ability of the thioamide group. A similar principle could be applied to direct functionalization to a specific methylene (B1212753) group on the decyl chain of this compound.

The development of chemo- and regioselective methods is an active area of research in organic synthesis, and the principles discovered can be applied to the targeted derivatization of complex molecules like this compound to generate novel compounds with precisely controlled structures and properties.

Supramolecular Chemistry Involving N,n Dimethyldecanethioamide Architectures

Potential for Host-Guest Interactions and Molecular Recognition

Hypothetically, the N,N-dimethyldecanethioamide molecule, with its long decyl chain, would possess a significant hydrophobic character. The thioamide group itself offers potential binding sites.

Potential for Self-Assembly Processes and Hierarchical Structures

The amphiphilic nature of this compound, combining a polar thioamide head group with a long nonpolar alkyl tail, suggests a propensity for self-assembly in solution.

Potential for Thioamide-Based Receptors and Sensors (Academic Focus)

The thioamide group is known to be a good binder for soft metal ions and can also participate in other forms of molecular recognition. In principle, this compound could be incorporated into larger molecular architectures to create receptors or sensors. The binding event could be designed to produce a measurable signal, such as a change in color or fluorescence. However, no research has been conducted to explore this potential for this compound specifically.

Dynamic Supramolecular Systems Incorporating this compound

Dynamic supramolecular systems, which are collections of molecules held together by reversible non-covalent interactions, are at the forefront of materials science and nanotechnology. The ability of these systems to assemble, disassemble, and reconfigure in response to external stimuli makes them highly attractive for applications ranging from smart materials to targeted drug delivery. The design of molecules that can participate in these dynamic assemblies is crucial. This compound, with its specific structural features, presents intriguing possibilities for the construction of such systems.

The structure of this compound consists of two key components: a polar N,N-dimethylthioamide headgroup and a long, nonpolar decyl tail. This amphiphilic nature is a strong indicator of its potential to form self-assembled structures in appropriate solvents. The dynamics of these potential assemblies would be governed by the nature of the intermolecular interactions, which are primarily influenced by these two molecular fragments.

The thioamide group is known to be a versatile functional group in supramolecular chemistry. nih.govtue.nl Unlike secondary amides, the tertiary nature of the N,N-dimethylthioamide in this compound means it cannot act as a hydrogen bond donor. However, the sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. nih.gov This is a critical distinction from its amide analogue, N,N-dimethyldecanamide, as the C=S bond has a larger dipole moment than the C=O bond, which can lead to stronger dipole-dipole interactions. nih.gov

The decyl chain, a ten-carbon alkyl group, introduces significant hydrophobicity. In polar solvents like water, these hydrophobic tails are likely to aggregate to minimize their contact with the solvent, a phenomenon known as the hydrophobic effect. This aggregation would be the primary driving force for self-assembly. The van der Waals forces between the long alkyl chains would further stabilize these aggregates.

Potential Supramolecular Architectures and their Dynamics

Given its amphiphilic character, this compound is expected to form various supramolecular architectures depending on the solvent environment. In polar solvents, the formation of micelles or vesicles is highly probable. In these structures, the hydrophobic decyl tails would form the core of the aggregate, shielded from the polar solvent, while the polar N,N-dimethylthioamide headgroups would be exposed to the solvent at the interface.

These assemblies are inherently dynamic. The individual this compound molecules are not static within the aggregate but are in a constant state of flux, with molecules leaving and entering the assembly. The rate of this exchange would be dependent on factors such as temperature and the concentration of the molecule.

The supramolecular structures formed by this compound could be responsive to external stimuli. For instance, a change in temperature could alter the solubility of the molecule and the strength of the hydrophobic interactions, potentially leading to a change in the size and shape of the aggregates or even their complete dissolution. Similarly, a change in solvent polarity would dramatically affect the self-assembly process. In a nonpolar solvent, one might expect the formation of reverse micelles, where the polar headgroups form the core and the nonpolar tails are solvated.

Research Findings on Related Systems

The following table presents data on the properties of related amide and thioamide systems, which can be used to infer the potential behavior of this compound.

| Property | Related Compound System | Value | Significance for this compound |

| Dipole Moment | Amide vs. Thioamide | ~3.5 D (Amide) vs. ~5.1 D (Thioamide) nih.gov | The larger dipole moment of the thioamide group in this compound suggests stronger dipole-dipole interactions in its supramolecular assemblies compared to its amide counterpart. |

| Hydrogen Bond Acceptor Strength | Thioureas | C–Br···S distance: 3.381 Å nih.gov | The sulfur atom in this compound can act as a hydrogen bond acceptor, allowing for interactions with donor molecules or solvents. |

| Self-Assembly Mechanism | Benzene-1,3,5-tricarboxamides (BTAs) | Can be isodesmic or cooperative tue.nl | The self-assembly of this compound could potentially follow either of these pathways, influencing the stability and size distribution of the resulting aggregates. |

The study of dynamic covalent networks has also provided insights into the behavior of thio-functional groups. For example, the exchange rates in dynamic covalent networks based on thioacylsemicarbazides have been shown to differ from their acylsemicarbazide counterparts, highlighting the influence of the sulfur atom on the dynamics of the system. colostate.edu

Academic Applications of N,n Dimethyldecanethioamide in Materials Science and Engineering

Integration into Polymer Chemistry for Functional Materials

The incorporation of thioamide moieties into polymer backbones or as pendant groups can impart unique functionalities, including degradability and altered thermal properties. nih.gov The long decyl chain of N,N-dimethyldecanethioamide, coupled with the N,N-dimethylthioamide group, offers a unique combination of hydrophobicity and polarity, making it an interesting candidate for creating specialized polymers.

Thioamide-Containing Monomers for Polymer Synthesis

The synthesis of functional polymers often begins with the design of specialized monomers. nih.gov Thioamides can be incorporated into monomer structures that are then polymerized to create materials with tailored properties. nih.govrsc.org While direct radical copolymerization of simple thioamides with vinyl monomers has been demonstrated, the specific use of this compound as a comonomer is an area ripe for investigation. nih.gov The presence of the C=S double bond in the thioamide group allows for its participation in radical polymerization reactions, leading to the formation of vinyl polymers with thioether units in their backbones. nih.gov This approach offers a pathway to novel degradable vinyl polymers.

The general synthetic strategy for creating thioamide-containing phenolic reagents, which can then be converted into benzoxazine (B1645224) monomers, involves the Willgerodt-Kindler reaction. rsc.org This reaction utilizes elemental sulfur, an aromatic aldehyde, and an amine. rsc.org Adapting this methodology to incorporate an aliphatic thioamide like this compound could lead to the development of new classes of polybenzoxazine precursors with unique processing characteristics and thermal stabilities. Research has shown that thioamide groups can lower the curing temperatures of benzoxazines by promoting ring-opening polymerization. rsc.org

| Monomer Type | Polymerization Method | Potential Properties of Resulting Polymer |

| Thioamide-containing vinyl monomer | Radical Copolymerization | Degradability, Modified Glass Transition Temperature |

| Thioamide-containing benzoxazine | Ring-Opening Polymerization | Lower Curing Temperature, Enhanced Thermal Stability |

Development of Thioamide-Based Polymeric Architectures

The development of complex polymeric architectures, such as block copolymers and multi-arm polymers, allows for a high degree of control over the final material's properties. klinger-lab.demdpi.com The integration of this compound into such architectures could lead to materials with unique self-assembly behaviors and responsiveness. The combination of different polymerization techniques is often necessary to create these sophisticated structures. klinger-lab.de

For instance, the long aliphatic chain of this compound could act as a soft segment in a block copolymer, while a more rigid polymer could form the hard segment. This could lead to the formation of thermoplastic elastomers with tunable mechanical properties. Furthermore, the thioamide group itself can participate in specific interactions, influencing the morphology and phase behavior of the resulting block copolymer.

Contributions to Organic Electronics and Optoelectronic Materials

Organic electronic and optoelectronic materials have gained significant attention for their potential in applications such as flexible displays, printable sensors, and solar cells. ustalab.comtaylorfrancis.com The performance of these devices is heavily dependent on the molecular structure and organization of the organic materials used. nih.govnjtech.edu.cn While research has focused on various classes of organic molecules, the potential of long-chain thioamides like this compound in this field remains largely unexplored.

The electronic properties of the thioamide group, including its ability to participate in charge-transfer interactions, could be harnessed in the design of new organic semiconductors. nih.gov The long decyl chain could influence the material's solubility and film-forming properties, which are crucial for device fabrication. The interplay between the electron-donating and -accepting character of different parts of the molecule could lead to interesting photophysical properties. researchgate.net

Self-Assembled Materials with Tunable Properties

Self-assembly is a powerful bottom-up approach for creating structured materials with programmed functions. frontiersin.orgmdpi.com The process relies on non-covalent interactions between molecular building blocks to form ordered structures. nih.gov The amphiphilic nature of this compound, with its long hydrophobic decyl tail and polar thioamide head, makes it a prime candidate for self-assembly in various solvents.

This self-assembly can lead to the formation of various nanostructures, such as micelles, vesicles, or fibers, depending on the conditions. nih.gov The tunability of these structures could be achieved by altering parameters like solvent composition, temperature, or concentration. Such self-assembled materials could find applications in areas like drug delivery, nanotechnology, and the creation of materials with tunable optical properties. mdpi.comrsc.org

Supramolecular Polymer Networks and Gels Incorporating Thioamide Units

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov Thioamide units can participate in hydrogen bonding and other non-covalent interactions, making them valuable components for the construction of supramolecular polymer networks and gels. rsc.org These materials are held together by reversible bonds, which can impart properties like self-healing and responsiveness to external stimuli.

The incorporation of this compound into a polymer network could influence the mechanical properties and stability of the resulting gel. The long aliphatic chains could lead to the formation of hydrophobic domains, which can act as physical crosslinks, enhancing the toughness of the material. The ability of the thioamide group to form hydrogen bonds could provide an additional level of control over the network's structure and dynamics. rsc.org Research into supramolecular polymers has shown that the nature of the building blocks and their interactions are crucial in determining the properties of the final material. nih.gov

Future Research Directions and Emerging Paradigms for N,n Dimethyldecanethioamide Chemistry

Synergistic Approaches: Combining Synthesis, Computation, and Advanced Characterization

A thorough investigation of N,N-dimethyldecanethioamide necessitates a synergistic approach that integrates synthetic chemistry with computational modeling and advanced spectroscopic characterization. This multifaceted strategy allows for a comprehensive understanding of the molecule, from its fundamental properties to its potential reactivity.

The synthesis of this compound would likely begin with the thionation of its readily available amide analogue, N,N-dimethyldecanamide. eastman.comchemicalbook.com Reagents such as Lawesson's reagent or tetraphosphorus (B14172348) decasulfide (P₄S₁₀) are standard for this type of transformation. rsc.orgorganic-chemistry.org Alternative future routes could involve multi-component reactions, which couple an amine, a sulfur source like elemental sulfur, and a suitable C10 building block, potentially offering milder and more efficient pathways. organic-chemistry.orgnih.gov

Concurrently, computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for predicting the molecule's properties ahead of its synthesis. nih.gov DFT calculations can provide insights into its structural parameters (bond lengths and angles), spectroscopic signatures (IR vibrational frequencies, ¹H and ¹³C NMR chemical shifts), and electronic properties such as the dipole moment and frontier molecular orbital energies. nih.govscispace.commdpi.com Such computational studies have proven invaluable in understanding the structure and reactivity of other novel thioamides. mdpi.comacs.org

Once synthesized, advanced characterization will be crucial to confirm the structure and purity of this compound. Spectroscopic techniques including NMR, IR, and mass spectrometry will be essential. The ¹³C NMR spectrum is expected to show a characteristic downfield shift for the thiocarbonyl carbon to around 200–210 ppm. nih.gov The IR spectrum should display a C=S stretching vibration, which is significantly different from the C=O stretch of the parent amide. nih.gov

A proposed synergistic workflow for a comprehensive investigation into this compound is detailed in the table below.

| Phase | Component | Technique/Approach | Expected Outcome |

| I: Prediction & Design | Computational Chemistry | Density Functional Theory (DFT) | Predicted geometry, spectroscopic data (IR, NMR), electronic properties, and potential reaction pathways. nih.govscispace.com |

| II: Synthesis | Synthetic Organic Chemistry | Thionation of N,N-dimethyldecanamide (e.g., with Lawesson's reagent); development of novel multi-component routes. rsc.orgnih.gov | Efficient and scalable synthesis of pure this compound. |

| III: Characterization | Spectroscopic Analysis | NMR (¹H, ¹³C), IR, High-Resolution Mass Spectrometry (HRMS) | Unambiguous structural confirmation and purity assessment of the synthesized compound. nih.gov |

| IV: Validation & Refinement | Integrated Analysis | Comparison of experimental data with computational predictions. | Validation of theoretical models, leading to a refined understanding of the molecule's properties and reactivity. |

Exploration of Unprecedented Reactivity and Catalytic Cycles

The reactivity of this compound remains an uncharted area of chemical space. The thioamide functional group is known to be more reactive than its amide counterpart towards both electrophiles and nucleophiles, which opens the door to a wide range of chemical transformations. nih.govresearchgate.net Future research should focus on exploring this reactivity, with a particular emphasis on developing novel catalytic cycles where the unique properties of the thioamide can be harnessed.

One promising avenue is the use of this compound in metal-catalyzed reactions. Thioamides can act as versatile ligands for transition metals, and this coordination can enable unique catalytic transformations. rsc.orgoup.com Research could explore the synthesis of novel cobalt, copper, or ruthenium complexes with this compound and test their efficacy in catalytic processes such as C-H activation or cross-coupling reactions. rsc.orgnih.gov A significant challenge in transition-metal catalysis involving sulfur compounds is the potential for the sulfur atom to poison the catalyst. rsc.org Overcoming this challenge through rational ligand design and catalyst development would be a key aspect of this research.

Furthermore, the thioamide group itself can be the site of catalytic transformation. The catalytic hydrogenation of thioamides to form amines is a developing field, and investigating this reaction for this compound could provide a new synthetic route to N,N-dimethyldecylamine. acs.org Similarly, the catalytic dehydrosulfurization of thioamides to nitriles is another important transformation that could be explored. scispace.comjst.go.jp The long, non-polar decanoyl chain might influence solubility and interaction with heterogeneous catalysts, potentially leading to novel reactivity or selectivity compared to smaller, more polar thioamides.

Advanced In-situ Characterization for Reaction Monitoring and Mechanism Discovery

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in-situ characterization techniques are indispensable. Process Analytical Technologies (PAT), such as ReactIR (Attenuated Total Reflection Fourier-transform infrared spectroscopy) and ReactNMR (on-flow Nuclear Magnetic Resonance spectroscopy), allow for real-time monitoring of reaction progress. acs.orgresearchgate.netmestrelab.com

These techniques provide a "molecular video" of the reaction, enabling the tracking of concentrations of reactants, intermediates, products, and byproducts as they evolve. researchgate.net This is a significant advantage over traditional methods that rely on offline analysis of quenched aliquots, which can miss short-lived, crucial intermediates. By applying ReactIR and ReactNMR to the thionation of N,N-dimethyldecanamide, for instance, researchers could gain deep mechanistic insights, identify reactive intermediates, and precisely determine reaction endpoints, leading to improved yields and purity. acs.orgresearchgate.net

This approach has been successfully used to elucidate complex cascade reactions involving other thioamides, demonstrating its power in mechanism discovery. acs.orgdntb.gov.ua The application of these tools would be foundational for exploring the novel reactivity and catalytic cycles discussed in the previous section, providing the kinetic and mechanistic data needed for rational optimization.

| Technique | Potential Application for this compound | Information Gained |

| ReactIR (In-situ FTIR) | Monitoring the thionation of N,N-dimethyldecanamide; Real-time tracking of catalytic reactions. researchgate.netacs.org | Reaction kinetics, detection of intermediates, determination of reaction initiation and endpoint, understanding of catalyst behavior. |

| ReactNMR (Flow NMR) | Mechanistic elucidation of synthesis and derivatization reactions; Quantifying species in complex reaction mixtures. acs.orgresearchgate.net | Unambiguous identification and quantification of all soluble species, observation of transient intermediates, detailed mechanistic pathways. |

| In-situ Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds or in aqueous media. | Structural information on intermediates and products, particularly useful for monitoring changes in the C=S bond environment. |

| Ex-situ PXRD Monitoring | For mechanochemical synthesis routes, tracking changes in solid phases during the reaction. rsc.org | Detection of polymorphic transitions and intermediate crystalline or amorphous phases, providing mechanistic insight into solid-state reactions. |

Interdisciplinary Research Frontiers Involving Thioamide Chemistry

The unique structure of this compound, featuring a polar thioamide head group and a long, lipophilic decanoyl tail, positions it as a candidate for exploration in several interdisciplinary fields.

In materials science , its amphiphilic nature suggests potential applications as a surfactant or as a building block for self-assembled structures like micelles or vesicles. interesjournals.orgunicam.it The thioamide group's ability to coordinate with metals could be exploited to create functionalized metal nanoparticles with tailored solubility and surface properties. Furthermore, thioamides have been investigated for creating novel degradable polymers, a direction that could be explored for this compound. chemrxiv.org

In medicinal chemistry and drug discovery , the thioamide moiety is often used as a bioisostere of the amide bond to enhance the metabolic stability or modify the biological activity of peptides and other bioactive molecules. nih.govtandfonline.comresearchgate.net While this compound is a simple molecule, its structure could be a starting point for the development of new therapeutic agents. For example, some thioamides act as slow-releasing donors of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with cytoprotective and anti-inflammatory properties. tandfonline.com Investigating whether this compound possesses such properties could open new therapeutic avenues. Its lipophilic character might facilitate interaction with biological membranes or hydrophobic binding pockets in enzymes or receptors.

Finally, in the field of agrochemicals , the corresponding amide, N,N-dimethyldecanamide, is used as a solvent and intermediate. eastman.comchemicalbook.com A pertinent line of inquiry would be to assess whether this compound offers superior properties as a solvent or adjuvant in agricultural formulations, or if it possesses any intrinsic biological activity (e.g., as a fungicide or pesticide) that could be exploited.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,N-dimethyldecanethioamide in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thioamidation of N,N-dimethyldecanamide using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10). Reaction conditions (e.g., solvent choice, temperature, stoichiometry) must be optimized to minimize side products such as disulfides. Gas chromatography (GC) or HPLC is recommended for purity assessment, with thresholds ≥98% for reliable reproducibility in downstream applications .

Q. How can researchers analytically characterize the structure and purity of This compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the thioamide functional group (C=S stretch at ~1250 cm⁻¹ via FTIR) and mass spectrometry (MS) for molecular weight validation. For purity, employ GC with flame ionization detection (FID) or reverse-phase HPLC with UV detection at 254 nm, calibrated against reference standards .

Q. What safety protocols are critical when handling This compound in laboratory environments?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct reactions in a fume hood to prevent inhalation of volatile byproducts. Store the compound in airtight containers under inert gas (e.g., N2) at 2–8°C to prevent oxidation or hydrolysis. Emergency protocols include immediate rinsing with water for skin contact and ethanol for solvent dissolution of spills .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for This compound across solvents?

- Methodological Answer : Systematically test solubility in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., hexane) under controlled temperatures (20–60°C). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain discrepancies. Cross-validate results with computational models (e.g., COSMO-RS) to correlate solubility with molecular descriptors .

Q. How does This compound’s stability vary under oxidative vs. reductive conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Expose the compound to H2O2 (oxidative) and NaBH4 (reductive) at varying concentrations. Monitor degradation via LC-MS to identify intermediates (e.g., sulfoxides or amines). Stabilization strategies include adding radical scavengers (e.g., BHT) or using inert atmospheres during storage. Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Q. What mechanistic insights explain This compound’s role as a ligand in transition-metal catalysis?

- Methodological Answer : Conduct density functional theory (DFT) calculations to map the electron density distribution around the thioamide group, which influences metal coordination (e.g., Pd or Cu). Validate with X-ray absorption spectroscopy (XAS) to determine binding modes (κ<sup>1</sup>-S vs. κ<sup>2</sup>-S,N). Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against traditional ligands like PPh3 .

Q. How can researchers address batch-to-batch variability in This compound synthesis for reproducible biological assays?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) such as reaction time, pH, and reagent purity. Use design-of-experiments (DoE) software to identify interactions between variables. Establish acceptance criteria for impurities (e.g., ≤0.5% by GC) and validate with orthogonal techniques like ICP-MS for trace metal contaminants .

Data Management & Reproducibility

Q. What metadata standards should accompany experimental data on This compound to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer : Document synthesis conditions (temperature, solvent, catalyst), analytical instrument parameters (e.g., NMR pulse sequences, HPLC gradients), and raw data files in ELNs (Electronic Lab Notebooks) like Chemotion. Use persistent identifiers (DOIs) for datasets and adhere to community standards (e.g., NMReDATA for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.